molecular formula C14H14N6O2 B6429918 2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide CAS No. 2034236-43-4

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide

Cat. No. B6429918
CAS RN: 2034236-43-4
M. Wt: 298.30 g/mol
InChI Key: IBLGAYQGNNEWSI-UHFFFAOYSA-N
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Description

Compounds with structures similar to “2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide” are often synthesized for their potential biological activities . They usually contain a pyrazinamide moiety, which is an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of similar compounds often involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The reaction conditions are usually mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their solubility in water and other polar solvents .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Pharmacokinetics

The compound has been studied for its physicochemical properties, including its GI absorption, BBB permeant, and lipophilicity. It has been found to have high GI absorption and is BBB permeant .

Anti-Fibrotic Activity

The compound has been associated with anti-fibrotic activity. It has been found to reduce collagen deposition in a liver fibrosis model .

Antibacterial Activity

A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized using methodologies that involve this compound. These synthesized compounds have shown antibacterial activity against both gram-positive and gram-negative bacteria .

Synthesis of Imidazopyridines

The compound has been used in the synthesis of 2-halo-substituted imidazopyridines. These transformations have been carried out using metal catalysts or stoichiometric excess of halogen sources .

Mechanism of Action

The mechanism of action of similar compounds often involves their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds often involve their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions of research on similar compounds often involve the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

2-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-13-18-7-8-20(13)14(22)19-9-11-12(17-6-5-16-11)10-1-3-15-4-2-10/h1-6H,7-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGAYQGNNEWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide

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